![molecular formula C13H24O8 B14490138 Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate CAS No. 64644-45-7](/img/structure/B14490138.png)
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is an organic compound with the molecular formula C13H24O8. It is characterized by the presence of two hydroxyethoxy groups and a pentanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate typically involves the esterification of pentanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial-scale distillation columns and crystallizers .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in drug delivery or polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but with a terephthalate backbone.
Bis(2-butoxyethyl) adipate: Similar in structure but with an adipate backbone.
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is unique due to its specific combination of hydroxyethoxy groups and pentanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
64644-45-7 |
|---|---|
Molekularformel |
C13H24O8 |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
bis[2-(2-hydroxyethoxy)ethyl] pentanedioate |
InChI |
InChI=1S/C13H24O8/c14-4-6-18-8-10-20-12(16)2-1-3-13(17)21-11-9-19-7-5-15/h14-15H,1-11H2 |
InChI-Schlüssel |
IBXJWNNLYLEBCD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)OCCOCCO)CC(=O)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

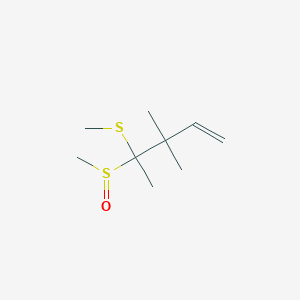
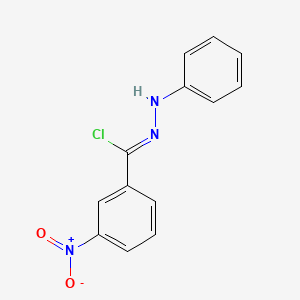


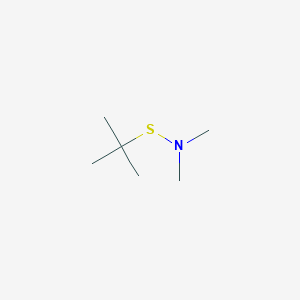
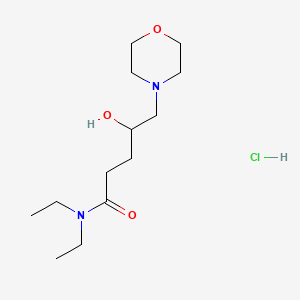
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
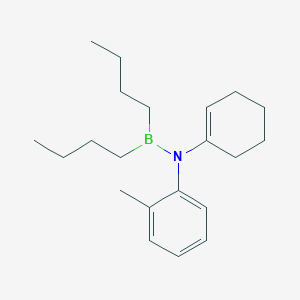

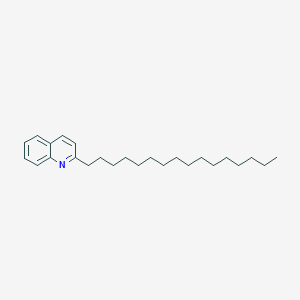
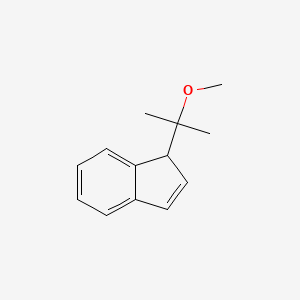
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
